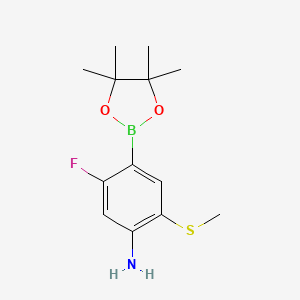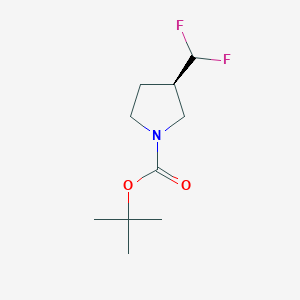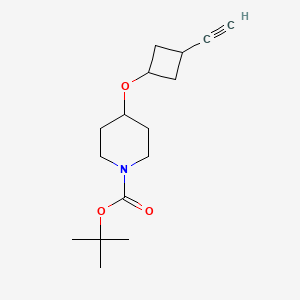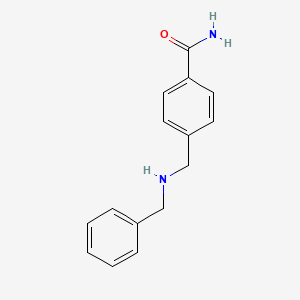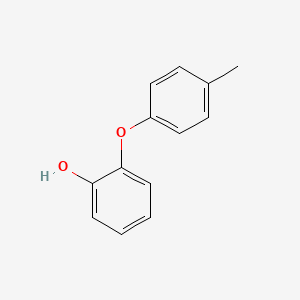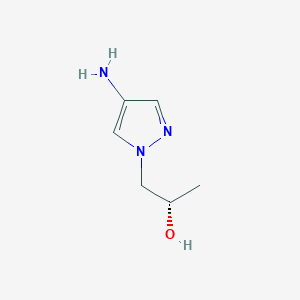
(3-Bromopyridin-2-yl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromopyridin-2-yl)Zinc bromide is an organozinc compound that is widely used in organic synthesis. It is a valuable reagent in the field of organometallic chemistry, particularly in cross-coupling reactions. The compound is characterized by the presence of a bromine atom at the 3-position of the pyridine ring and a zinc bromide moiety at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(3-Bromopyridin-2-yl)Zinc bromide can be synthesized through various methods. One common approach involves the reaction of 3-bromopyridine with a zinc reagent, such as zinc bromide, in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromopyridin-2-yl)Zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions involving this compound.
Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used solvents.
Bases: Bases like potassium carbonate (K2CO3) are often employed to facilitate the reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the products are typically biaryl compounds or other complex organic molecules.
Applications De Recherche Scientifique
(3-Bromopyridin-2-yl)Zinc bromide has a wide range of applications in scientific research:
Biology: It is employed in the modification of biomolecules and the development of bioactive compounds.
Medicine: The compound is used in the synthesis of potential drug candidates and in medicinal chemistry research.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (3-Bromopyridin-2-yl)Zinc bromide in chemical reactions involves the formation of organozinc intermediates. These intermediates are highly reactive and can undergo various transformations, such as transmetalation with palladium catalysts in cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromopyridine: Similar in structure but lacks the zinc bromide moiety.
2-Bromopyridine: Another isomer with the bromine atom at the 2-position.
3-Chloropyridine: Contains a chlorine atom instead of bromine at the 3-position.
Uniqueness
(3-Bromopyridin-2-yl)Zinc bromide is unique due to its dual functionality, combining the reactivity of both the bromopyridine and zinc bromide moieties. This makes it a versatile reagent in various organic transformations, particularly in cross-coupling reactions where it can act as a nucleophile and participate in the formation of carbon-carbon bonds.
Propriétés
Formule moléculaire |
C5H3Br2NZn |
|---|---|
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
3-bromo-2H-pyridin-2-ide;bromozinc(1+) |
InChI |
InChI=1S/C5H3BrN.BrH.Zn/c6-5-2-1-3-7-4-5;;/h1-3H;1H;/q-1;;+2/p-1 |
Clé InChI |
AVXKALFHNUDGKN-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=[C-]N=C1)Br.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(6-Amino-7-methoxyimidazo[1,2-a]pyridin-2-yl)-2-methylbutan-2-ol](/img/structure/B14889256.png)
![1-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B14889264.png)
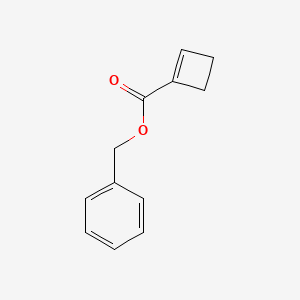
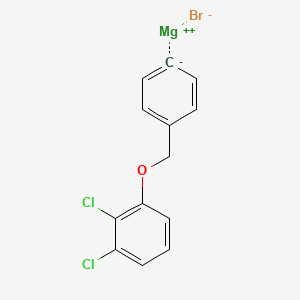
![[4-(Piperidin-4-yloxy)-phenyl]-pyrrolidin-1-YL-methanone hydrochloride](/img/structure/B14889282.png)
